Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone
Description
Chemical Structure and Properties The compound dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone (CAS: 116261-30-4) is a lignan derivative featuring a dihydrofuranone core substituted with a benzyl-protected 3-methoxy-4-hydroxyphenyl group. Its molecular formula is C34H34O6 (molecular weight: 538.63 g/mol), and it is structurally related to matairesinol, a naturally occurring lignan . The compound is synthesized via deuterium labeling under high-pressure conditions (180 bar D₂, 180°C) using Ru4H4(CO)8(PBu3)4 as a catalyst, yielding isotopomers like benzyl-protected matairesinol-D6 for research applications .
Applications This compound is critical in studying lignan metabolism, isotopic tracing, and estrogenic activity due to its structural similarity to bioactive lignans such as hydroxymatairesinol .
Properties
IUPAC Name |
4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-21-18-10-15(9-16-11-19(20)23-13-16)7-8-17(18)22-12-14-5-3-2-4-6-14/h2-8,10,16H,9,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRJBUYHQOXRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2CC(=O)OC2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553379 | |
| Record name | 4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92831-74-8 | |
| Record name | 4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone typically involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The oxolan-2-one moiety may also play a role in stabilizing the compound’s conformation and enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Dihydrofuranones
Structural and Functional Analogues
The following table summarizes key dihydrofuranone derivatives and their distinguishing features:
Key Differences and Similarities
Substituent Complexity and Bioactivity
- The target compound’s benzyl-protected 3-methoxy-4-hydroxyphenyl group enhances its stability and utility in deuterium-labeling studies, unlike simpler analogs like 4-phenyldihydrofuran-2-one , which lacks functional groups for complex biochemical interactions .
- Hydroxymatairesinol (C20H22O7), a metabolite with hydroxy and methoxy groups, shares estrogenic properties with the target compound but differs in stereochemistry and deuterium labeling .
Biological Activity
Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone, also known by its CAS number 92831-74-8, is an organic compound characterized by a complex structure that includes a benzyloxy group and a methoxy group attached to a phenyl ring, along with an oxolan-2-one moiety. This compound has attracted attention in various fields of research due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20O4 |
| Molecular Weight | 312.36 g/mol |
| IUPAC Name | 4-[(3-methoxy-4-(phenylmethoxy)phenyl)methyl]oxolan-2-one |
| InChI Key | FKRJBUYHQOXRCE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The benzyloxy and methoxy groups facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to enzymes or receptors involved in metabolic processes. The oxolan-2-one ring contributes to the compound's stability and activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furanones can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Antioxidant Activity
This compound may also possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups in the structure is often associated with enhanced radical scavenging activity .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, which could lead to therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various furanone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, showcasing their potential as antibacterial agents.
- Antioxidant Activity Assessment : Another investigation focused on the antioxidant capacity of furanones using DPPH radical scavenging assays. The findings revealed that compounds with similar structures demonstrated effective scavenging abilities, indicating potential health benefits related to oxidative stress reduction .
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties of furanones revealed that they could downregulate the expression of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This suggests that this compound may have therapeutic implications for inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone?
- The compound can be synthesized via intramolecular condensation reactions. For example, analogous furanone derivatives are prepared by condensing phenyl acetoxy-ethanone intermediates under controlled conditions to form the furanone ring . Key parameters include temperature control (e.g., 130–140°C) and catalytic acid/base systems to optimize yield.
- Methodological Tip : Use HPLC or GC-MS to monitor reaction progress and confirm product purity .
Q. What analytical techniques are critical for characterizing its structural and stereochemical properties?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the substitution pattern of the methoxy and benzyl groups. For example, aromatic protons in the 3-methoxy-4-(phenylmethoxy)phenyl group resonate at δ 6.8–7.5 ppm .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for diastereomers or epimers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₃H₂₈O₇) and fragmentation patterns .
Q. How should researchers handle stability issues during storage and experimentation?
- Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to strong oxidizers or moisture, as furanones are prone to hydrolysis and oxidation .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or HPLC for decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Fluorescent labeling assays using analogous furanones (e.g., MDPF) show variability in collagenase detection due to differences in substrate specificity . Validate activity by cross-referencing with orthogonal assays (e.g., zymography).
- Data Analysis : Use multivariate statistical tools (e.g., PCA) to identify confounding variables like solvent polarity or pH .
Q. What strategies optimize enantioselective synthesis to isolate specific stereoisomers?
- Chiral Catalysis : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to control stereochemistry at the furanone C3 and C4 positions .
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of epimers .
Q. How can computational modeling predict its interaction with biological targets?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in enzymes like collagenase or cytochrome P450 .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability and conformational changes .
Q. What experimental designs mitigate variability in synthetic yields?
- DoE Approach : Apply factorial design to optimize variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design reduced yield variability from ±15% to ±5% in similar furanone syntheses .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Q. How do researchers validate conflicting spectral data (e.g., NMR vs. X-ray)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
